molecular formula C8H8O3<br>C6H8(CO)2O<br>C8H8O3 B155267 1,2,3,6-Tetrahydrophthalic anhydride CAS No. 85-43-8

1,2,3,6-Tetrahydrophthalic anhydride

Cat. No.: B155267
CAS No.: 85-43-8
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydrophthalic anhydride is an organic compound with the molecular formula C₈H₈O₃. It is a cyclic dicarboxylic anhydride, often used in organic synthesis and industrial applications. This compound is known for its reactivity and versatility in various chemical processes .

Chemical Reactions Analysis

1,2,3,6-Tetrahydrophthalic anhydride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia and ethanol. Major products formed from these reactions include tetrahydrophthalic acid, amides, and esters .

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydrophthalic anhydride involves its reactivity with various nucleophiles and electrophiles. It acts as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules through its anhydride functional group. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

1,2,3,6-Tetrahydrophthalic anhydride can be compared with other cyclic anhydrides such as:

The uniqueness of this compound lies in its ability to form stable intermediates and its versatility in various chemical processes .

Properties

IUPAC Name

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2
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InChI Key

KMOUUZVZFBCRAM-UHFFFAOYSA-N
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Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
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Molecular Formula

C8H8O3, Array
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DSSTOX Substance ID

DTXSID3026516
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Molecular Weight

152.15 g/mol
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Physical Description

Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER.
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Boiling Point

at 6.7kPa: 195 °C
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Flash Point

315 °F (157 °C) Open cup, 157 °C o.c.
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Solubility

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction
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Density

1.20 at 105 °C, 1.4 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5.3
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Vapor Pressure

0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1
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Color/Form

White crystalline powder

CAS No.

85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6
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Melting Point

Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C
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Synthesis routes and methods I

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.
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Synthesis routes and methods II

Procedure details

3Me--THPA was produced by a combination of replacement and liquid phase aeration method. Thus, the reaction procedure of Example 8 was repeated except that the respective amounts of maleic anhydride, radical polymerization inhibitor p-tert-butylcatechol and auxiliary polymerization inhibitor dilauryl thiodipropionate were melted at 60° C. and the internal atmosphere was replaced with nitrogen gas containing 1 volume % of oxygen. Then, the same oxygen-containing nitrogen gas was introduced into the liquid phase at a rate of 5 ml/min. The procedure gave 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Synthesis routes and methods III

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 2
Reactant of Route 2
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 3
Reactant of Route 3
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 4
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 5
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 6
1,2,3,6-Tetrahydrophthalic anhydride

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